

# A Comparative Analysis of Histone Deacetylase (HDAC) Inhibitor Specificity

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## Compound of Interest

Compound Name: *Hdtat*

Cat. No.: *B039786*

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An Objective Guide for Researchers and Drug Development Professionals

The reversible acetylation of histone proteins is a critical epigenetic mechanism regulating gene expression. Histone deacetylases (HDACs) play a pivotal role in this process by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents. This guide provides a comparative analysis of the specificity of several prominent HDAC inhibitors, offering a valuable resource for researchers and drug development professionals.

## Comparing Inhibitor Specificity: A Quantitative Overview

The inhibitory potency of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values of four well-characterized HDAC inhibitors—Vorinostat (SAHA), Romidepsin (FK228), Belinostat (PXD101), and Entinostat (MS-275)—against a panel of HDAC isoforms. This data, compiled from various *in vitro* enzymatic assays, provides a quantitative basis for comparing their specificity.

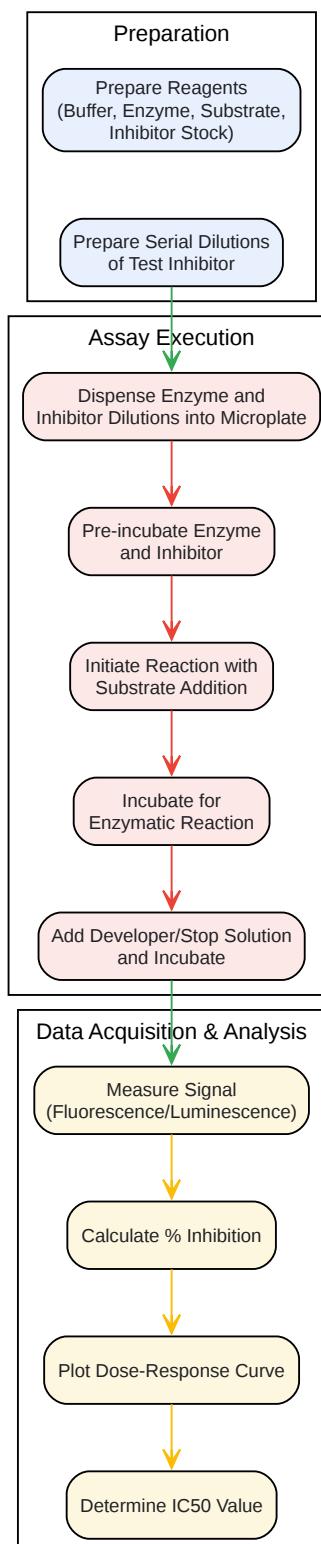
Inhibitor	Class I	Class IIa	Class IIb	Class IV
HDAC1	HDAC2	HDAC3	HDAC8	
Vorinostat (SAHA)	10-130 nM[ <a href="#">1</a> ][ <a href="#">2</a> ] [ <a href="#">3</a> ][ <a href="#">4</a> ]	62 nM[ <a href="#">5</a> ]	20 nM[ <a href="#">1</a> ][ <a href="#">2</a> ][ <a href="#">3</a> ]	<20 nM[ <a href="#">5</a> ]
Romidepsin (FK228)	36 nM[ <a href="#">6</a> ][ <a href="#">7</a> ]	47 nM[ <a href="#">6</a> ][ <a href="#">7</a> ]	-	-
Belinostat (PXD101)	27 nM (HeLa cell extracts)[ <a href="#">8</a> ][ <a href="#">9</a> ]	-	-	-
Entinostat (MS- 275)	243-510 nM[ <a href="#">10</a> ] [ <a href="#">11</a> ]	453 nM[ <a href="#">10</a> ]	248-1700 nM[ <a href="#">10</a> ] [ <a href="#">11</a> ]	>100 μM[ <a href="#">11</a> ]

Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant enzyme. The data presented here is for comparative purposes. "-" indicates that data was not readily available in the searched sources.

## Visualizing Histone Deacetylase Classes

The HDAC family is broadly classified into four classes based on their sequence homology to yeast HDACs. Understanding this classification is crucial for interpreting inhibitor specificity.

## General Workflow for an Enzyme Inhibition Assay

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